
4-(5-Methylisoxazole-3-carbonyl)-1-(thiazol-2-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(5-Methylisoxazole-3-carbonyl)-1-(thiazol-2-yl)piperazin-2-one is a useful research compound. Its molecular formula is C12H12N4O3S and its molecular weight is 292.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis and Anticancer Activity : A study reported the synthesis of novel isoxazoline derivatives linked via piperazine to 2-benzoisothiazoles, demonstrating potent cytotoxic and antineoplastic activities in mammalian cancer cells compared to tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) protein. This highlights the compound's potential application in developing anticancer agents (Byrappa et al., 2017).
Antiviral and Antimicrobial Activities : Derivatives of 4-(5-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-2-carbonyl)-N-(substituted phenyl)piperazine-1-carboxamides/carbothioamides were synthesized and evaluated for their antiviral activity against Tobacco mosaic virus (TMV) and antimicrobial activities. Some derivatives showed promising antiviral and potent antimicrobial activities (Reddy et al., 2013).
Antimicrobial and Antifungal Applications
Antimicrobial Agents : A series of 1,2,4-triazole derivatives were synthesized and evaluated for their antimicrobial activities. Some compounds exhibited good to moderate activities against various test microorganisms, highlighting the potential use of these derivatives as antimicrobial agents (Bektaş et al., 2007).
Synthesis and Evaluation of Thiazolidinones : Novel thioxothiazolidin-4-one derivatives were synthesized and showed significant anticancer and antiangiogenic effects in mouse models. These derivatives may serve as potential candidates for anticancer therapy, capable of inhibiting tumor angiogenesis and tumor cell proliferation (Chandrappa et al., 2010).
Antibacterial and Antifungal Activities : Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker were synthesized and showed potent bacterial biofilm and MurB inhibitors. They exhibited excellent antibacterial efficacies and biofilm inhibition activities, suggesting their potential as antibacterial agents (Mekky & Sanad, 2020).
Other Applications
- Antitubercular Agents : A series of compounds were synthesized and evaluated for in vitro anti-tubercular activity against Mycobacterium tuberculosis strains. Some compounds exhibited moderate to good anti-tubercular activities, indicating their potential as antitubercular agents (Naidu et al., 2016).
Properties
IUPAC Name |
4-(5-methyl-1,2-oxazole-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S/c1-8-6-9(14-19-8)11(18)15-3-4-16(10(17)7-15)12-13-2-5-20-12/h2,5-6H,3-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJMTICWUPHQHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(C(=O)C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2479142.png)
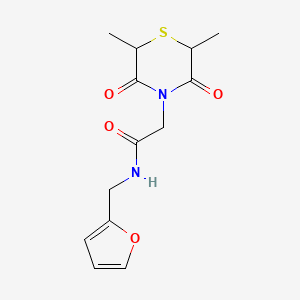
![N-[2-(4-Methoxynaphthalen-1-yl)ethyl]but-2-ynamide](/img/structure/B2479144.png)
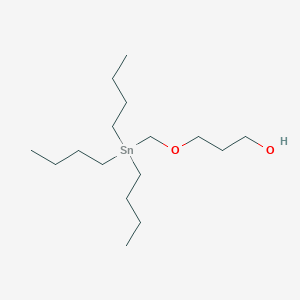
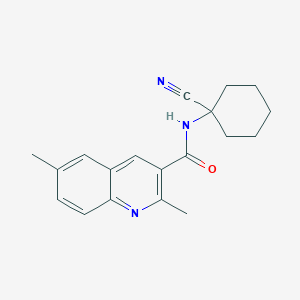
![3-benzyl-N-(2,4-dichlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2479150.png)
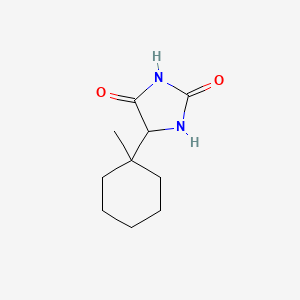
![2-[1-[2-(3-Chlorophenoxy)propanoyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2479153.png)
![Methyl 2-[({[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2479154.png)


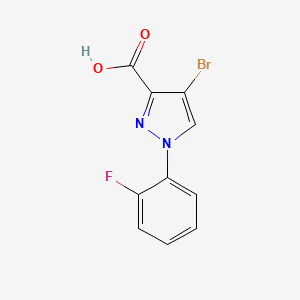
![3-{4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine](/img/structure/B2479163.png)

